molecular formula C22H17ClN2O4S B2447851 4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole CAS No. 862794-94-3

4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole

Cat. No. B2447851
CAS RN: 862794-94-3
M. Wt: 440.9
InChI Key: LRPPOZGTZIHRSY-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole is a useful research compound. Its molecular formula is C22H17ClN2O4S and its molecular weight is 440.9. The purity is usually 95%.
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Scientific Research Applications

Isocyanide Reactions and Sulfonylation

Research has demonstrated the utility of palladium-catalyzed reactions in synthesizing complex molecules. For example, isocyanide reactions toward the synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides involve sulfonylation when toluenesulfonylmethyl isocyanide is used as an isocyanide source, showcasing a method to functionalize molecules that may be related in structure or reactivity to the compound (Yasaei et al., 2019).

Silver Carbenoid Intermediate in Synthesis

Another study highlighted the use of silver catalysis to produce diverse functionalized isoquinolines through reactions involving N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles. This process, involving a key silver carbenoid intermediate, could be relevant for generating complex structures similar to the compound of interest (Yang et al., 2017).

Rhodium-Catalyzed Synthesis

The synthesis of highly functionalized dihydroisoquinolines through rhodium-catalyzed processes, which involve bromonium ylides as key intermediates, represents another facet of chemical synthesis that could be applied to the synthesis or modification of similar compounds (He et al., 2016).

Synthesis of Acylisothiazoles from Furans

Research on the synthesis of 5-acylisothiazoles from furans, through reactions involving thionyl chloride and various bases, indicates a methodology that might be applicable for generating oxazole and isoxazole derivatives with sulfonyl groups, potentially related to the structural motifs present in the compound of interest (Guillard et al., 2001).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c23-17-7-9-18(10-8-17)30(26,27)21-22(29-20(24-21)19-6-3-13-28-19)25-12-11-15-4-1-2-5-16(15)14-25/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPPOZGTZIHRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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